molecular formula C7H13NO3 B8768499 N-(2-methoxyethyl)-3-oxobutanamide CAS No. 56543-89-6

N-(2-methoxyethyl)-3-oxobutanamide

Cat. No.: B8768499
CAS No.: 56543-89-6
M. Wt: 159.18 g/mol
InChI Key: LVVPRHPICZJZJP-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3-oxobutanamide is a β-ketoamide derivative characterized by a 3-oxobutanamide backbone substituted with a 2-methoxyethyl group. These analogs are pivotal in organic synthesis, particularly in pigment production and bioactive molecule development .

Properties

CAS No.

56543-89-6

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-oxobutanamide

InChI

InChI=1S/C7H13NO3/c1-6(9)5-7(10)8-3-4-11-2/h3-5H2,1-2H3,(H,8,10)

InChI Key

LVVPRHPICZJZJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NCCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent (R Group) Key Features/Applications References
N-(4-Nitrophenyl)-3-oxobutanamide 4-Nitrophenyl Pigment synthesis, bright yellow dye precursor
N-(4-Methylphenyl)-3-oxobutanamide 4-Methylphenyl White crystalline pigment intermediate
N-(substituted phenyl)-3-oxobutanamide Varied aryl groups Antimicrobial, antioxidant activities
N-[(2-Fluorophenyl)methyl]-3-oxobutanamide 2-Fluorobenzyl Noted for synthetic accessibility
N-(2-Methoxyethyl)-3-oxobutanamide 2-Methoxyethyl Hypothesized improved solubility and bioactivity (inferred) N/A

Key Structural Insights :

  • Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., 4-nitrophenyl) are primarily used in industrial dye synthesis due to their chromophoric properties . In contrast, alkyl-substituted analogs like this compound may exhibit enhanced solubility in aqueous or polar environments, making them suitable for pharmaceutical applications.
  • Electronic Effects : The electron-withdrawing nitro group in N-(4-nitrophenyl)-3-oxobutanamide stabilizes the β-ketoamide moiety, facilitating coupling reactions in pigment synthesis . The 2-methoxyethyl group, being electron-donating, could alter reactivity in nucleophilic or electrophilic processes.

Example Reaction :

Ethyl acetoacetate + 2-Methoxyethylamine → this compound (via acid catalysis)  
Physicochemical Properties
  • Solubility: Aryl-substituted derivatives (e.g., N-(4-nitrophenyl)-3-oxobutanamide) are poorly water-soluble due to hydrophobic aryl groups . The 2-methoxyethyl group in this compound likely increases polarity, improving solubility in ethanol or DMSO.
  • Thermal Stability : β-Ketoamides generally exhibit moderate thermal stability (decomposition >150°C), with aryl derivatives having higher melting points (e.g., N-(4-nitrophenyl)-3-oxobutanamide melts at ~200°C) compared to alkyl analogs .

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